6-Fluoro-N-(2-morpholinoethyl)nicotinamide
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Overview
Description
6-Fluoro-N-(2-morpholinoethyl)nicotinamide is a chemical compound with the molecular formula C12H16FN3O2. It is characterized by the presence of a fluorine atom, a morpholinoethyl group, and a nicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-(2-morpholinoethyl)nicotinamide typically involves the reaction of 6-fluoronicotinic acid with 2-(morpholino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-(2-morpholinoethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
6-Fluoro-N-(2-morpholinoethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-(2-morpholinoethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-N-(2-piperidinoethyl)nicotinamide
- 6-Fluoro-N-(2-pyrrolidinoethyl)nicotinamide
- 6-Fluoro-N-(2-azetidinoethyl)nicotinamide
Uniqueness
6-Fluoro-N-(2-morpholinoethyl)nicotinamide is unique due to the presence of the morpholinoethyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications .
Properties
CAS No. |
1221489-84-4 |
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Molecular Formula |
C12H16FN3O2 |
Molecular Weight |
253.27 g/mol |
IUPAC Name |
6-fluoro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H16FN3O2/c13-11-2-1-10(9-15-11)12(17)14-3-4-16-5-7-18-8-6-16/h1-2,9H,3-8H2,(H,14,17) |
InChI Key |
GHLPFUPTLVEUTA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CN=C(C=C2)F |
Origin of Product |
United States |
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